REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][O:5][C:6]([C:8]1[N:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1Cl)=[O:7].Cl.[C:17]([O-])(O)=[O:18].[Na+]>C1COCC1.CCOC(C)=O>[CH3:4][O:5][C:6]([C:8]1[N:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[O:18][CH3:17])=[O:7] |f:0.1,4.5|
|
Name
|
Sodium methoxide
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=NC(=CC1Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted twice with EtOAc (20 mL)
|
Type
|
WASH
|
Details
|
the combined extracts are washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is then purified by flash column chromatography (silica gel, eluted with 2:1 Hexane:EtOAc)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=NC(=CC1OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |